Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate
CAS No.:
Cat. No.: VC18324108
Molecular Formula: C11H7F3N2O3
Molecular Weight: 272.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H7F3N2O3 |
---|---|
Molecular Weight | 272.18 g/mol |
IUPAC Name | ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
Standard InChI | InChI=1S/C11H7F3N2O3/c1-2-18-11(17)10-15-9(16-19-10)5-3-7(13)8(14)4-6(5)12/h3-4H,2H2,1H3 |
Standard InChI Key | PTJOCOLKQORAPL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2F)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 1,2,4-oxadiazole ring (C₂N₂O) fused to a 2,4,5-trifluorophenyl group at position 3 and an ethyl ester at position 5. X-ray crystallography of analogous oxadiazoles reveals planar ring systems with bond lengths of 1.32–1.38 Å for N–O and 1.28–1.30 Å for C=N, consistent with aromatic delocalization . The trifluorophenyl group introduces significant electronegativity, with fluorine atoms at the 2, 4, and 5 positions creating a dipole moment of 2.1–2.4 D, as calculated via density functional theory (DFT) .
Physicochemical Characteristics
Key properties include:
The ethyl ester enhances lipophilicity (logP = 3.2), facilitating membrane permeability, while the trifluorophenyl group reduces metabolic oxidation by cytochrome P450 enzymes, as observed in vitro with a 40% lower clearance rate compared to non-fluorinated analogs .
Synthesis and Optimization
Conventional Synthetic Routes
The primary synthesis involves a two-step process:
-
Condensation: Reaction of 2,4,5-trifluorobenzohydrazide with ethyl cyanoacetate in ethanol under reflux (78°C, 12 h), yielding an intermediate amidoxime .
-
Cyclization: Treatment with thionyl chloride (SOCl₂) at 0–5°C to form the oxadiazole ring, followed by neutralization with sodium bicarbonate.
Typical Reaction Conditions:
Step | Reagents | Temperature | Yield |
---|---|---|---|
Condensation | Ethanol, 12 h | 78°C | 65% |
Cyclization | SOCl₂, 2 h | 0–5°C | 72% |
Scalability Challenges
Large-scale production (>100 g) faces hurdles in purification due to byproducts like ethyl chloride and residual hydrazides. Patent US6951946B2 recommends using alkali metal carbonates (e.g., K₂CO₃) during cyclization to suppress side reactions, improving yields to 78% at the kilogram scale . Microwave-assisted synthesis reduces reaction time to 2 h but requires specialized equipment .
Biological Activities and Mechanisms
Enzymatic Inhibition
Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 12.3 μM, likely due to hydrophobic interactions between the trifluorophenyl group and the enzyme’s active site. Comparative data:
Target | IC₅₀ (μM) | Reference Compound (IC₅₀) |
---|---|---|
COX-2 | 12.3 | Celecoxib (0.04 μM) |
Acetylcholinesterase | >50 | Donepezil (0.01 μM) |
Applications in Drug Discovery
Lead Compound Development
The compound serves as a scaffold for derivatization:
-
Ester Hydrolysis: Conversion to the carboxylic acid improves water solubility (1.8 mg/mL) but reduces logP to 2.1 .
-
Fluorine Substitution: Replacing 5-F with Cl increases COX-2 inhibition (IC₅₀ = 8.7 μM) but elevates hepatotoxicity in rat models.
Agrochemistry Applications
Patent data highlights utility as a fungicide precursor, with EC₅₀ values of 15 ppm against Botrytis cinerea in greenhouse trials .
Future Research Directions
Mechanistic Elucidation
Advanced studies using cryo-EM or X-ray crystallography are needed to map binding modes with biological targets.
Toxicity Profiling
Subchronic toxicity studies in rodents (28-day exposure, 100 mg/kg/day) are pending, though acute toxicity (LD₅₀ > 2,000 mg/kg) suggests a wide safety margin.
Process Chemistry Innovations
Continuous-flow systems with immobilized catalysts (e.g., Pd/C) could enhance scalability while reducing waste generation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume